molecular formula C11H25BO2Si B1589444 2-Trimethylsilyl-1-ethylboronic acid pinacol ester CAS No. 165904-20-1

2-Trimethylsilyl-1-ethylboronic acid pinacol ester

Cat. No. B1589444
M. Wt: 228.21 g/mol
InChI Key: YKYAZAJUMAWTGO-UHFFFAOYSA-N
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Description

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a heterocyclic organic compound . Its IUPAC name is trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane . It has a molecular weight of 228.22 g/mol and a molecular formula of C11H25BO2Si .


Molecular Structure Analysis

The molecular structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is characterized by a boron atom bonded to an oxygen atom and a carbon atom, which is further bonded to a silicon atom .


Chemical Reactions Analysis

Pinacol boronic esters, including 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

2-Trimethylsilyl-1-ethylboronic acid pinacol ester has a boiling point of 232.83ºC at 760 mmHg and a flash point of 94.612ºC . Its density is 0.869g/cm³ .

Scientific Research Applications

Treatment of Periodontitis

  • Scientific Field: Medical Science, specifically Dentistry .
  • Application Summary: The compound is used in the creation of reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of Periodontitis . It is structurally modified with hyaluronic acid (HA) and loaded with curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
  • Methods of Application: The ROS-responsive drug delivery system releases CUR rapidly in a ROS environment, reaching the concentration required for treatment . HA enhances cellular uptake of NPs as it specifically recognizes CD44 expressed by normal cells .
  • Results/Outcomes: The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis .

Anti-Markovnikov Hydromethylation of Alkenes

  • Scientific Field: Organic Chemistry .
  • Application Summary: The compound is used in the catalytic protodeboronation of alkyl boronic esters, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application: The protodeboronation of alkyl boronic esters is achieved using a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results/Outcomes: The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The compound is moisture sensitive and should be stored at ambient temperatures . For safety, it is recommended to avoid contact with skin and eyes .

Future Directions

The future directions of research on 2-Trimethylsilyl-1-ethylboronic acid pinacol ester could involve the development of more efficient synthesis methods and the exploration of its potential applications in various chemical reactions .

properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYAZAJUMAWTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465816
Record name 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilyl-1-ethylboronic acid pinacol ester

CAS RN

165904-20-1
Record name 2-Trimethylsilyl-1-ethylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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